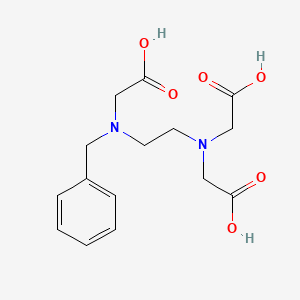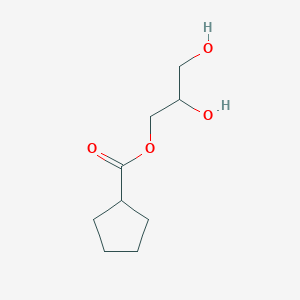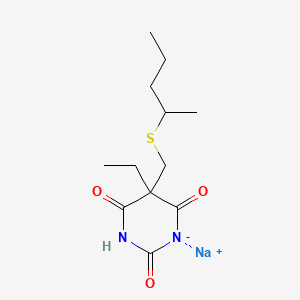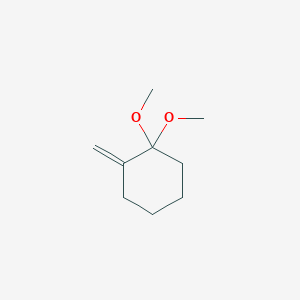
1,1-Dimethoxy-2-methylidenecyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxy-2-methylidenecyclohexane is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexane, where two methoxy groups are attached to the same carbon atom, and a methylene group is attached to the adjacent carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-2-methylidenecyclohexane can be synthesized through several methods. One common method involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of a hemiketal intermediate, which then undergoes further reaction to form the dimethoxy compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethoxy-2-methylidenecyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxy-2-methylidenecyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1-dimethoxy-2-methylidenecyclohexane involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its methoxy groups can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethoxycyclohexane: Similar structure but lacks the methylene group.
Methylenecyclohexane: Contains a methylene group but lacks the methoxy groups.
Cyclohexanone: A ketone derivative of cyclohexane without methoxy or methylene groups.
Uniqueness
1,1-Dimethoxy-2-methylidenecyclohexane is unique due to the presence of both methoxy and methylene groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds.
Eigenschaften
CAS-Nummer |
65818-17-9 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1,1-dimethoxy-2-methylidenecyclohexane |
InChI |
InChI=1S/C9H16O2/c1-8-6-4-5-7-9(8,10-2)11-3/h1,4-7H2,2-3H3 |
InChI-Schlüssel |
GIQOCYDANQEZJF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCCCC1=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)

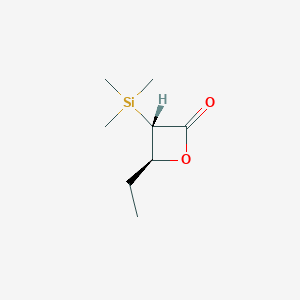
![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

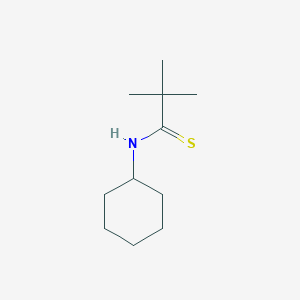
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
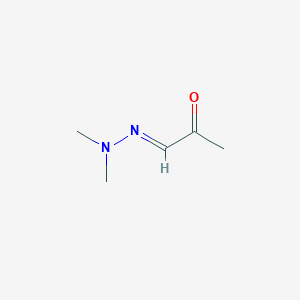
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)

